1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide solubility in DMSO and methanol
1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide solubility in DMSO and methanol
An In-Depth Technical Guide to the Solubility of 1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide in DMSO and Methanol
Authored by: A Senior Application Scientist
Abstract
The determination of a compound's solubility in various organic solvents is a cornerstone of early-stage drug discovery and development. This guide provides a comprehensive technical overview of the theoretical and practical considerations for assessing the solubility of 1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide in two commonly utilized laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the physicochemical properties of the solute and the solvents, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for solubility assessment.
Introduction: The Critical Role of Solubility in Preclinical Research
1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide is a molecule with structural motifs that suggest its potential exploration in medicinal chemistry. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility is a critical parameter that profoundly influences a compound's utility in biological assays, its formulation potential, and ultimately, its pharmacokinetic and pharmacodynamic profile.
This guide focuses on two solvents of significant interest in the pharmaceutical sciences:
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Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, often referred to as a "super solvent," renowned for its ability to dissolve a vast array of organic molecules, including many that are poorly soluble in aqueous media.[1] It is the standard solvent for the storage and handling of compound libraries for high-throughput screening.[2][3]
-
Methanol: A polar protic solvent, valued for its ability to engage in hydrogen bonding and its utility in extractions, purifications, and as a solvent for a wide range of polar compounds.[4][5]
The choice between these solvents can significantly impact experimental outcomes. Therefore, a quantitative understanding of the solubility of 1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide in each is not merely a data point but a crucial piece of intelligence for its development.
Physicochemical Landscape: Solute and Solvent Properties
A predictive understanding of solubility begins with an analysis of the molecular properties of both the solute and the solvent.
Analysis of 1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide
While specific experimental data for this compound is not widely published, its structure (CAS No. 438217-98-2) allows for several key inferences:
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Polarity and Hydrogen Bonding: The presence of the carbohydrazide moiety (-CONHNH2) introduces significant polarity and the capacity for both hydrogen bond donation (from the N-H groups) and acceptance (from the carbonyl oxygen and nitrogen atoms). The piperidine nitrogen is also a hydrogen bond acceptor.
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Aromatic and Halogen Moieties: The 2-chloro-4-fluorobenzyl group provides a more nonpolar, aromatic region. Halogen substitutions can influence electronic properties and intermolecular interactions.
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Flexibility: The piperidine ring and the benzyl group are connected by a flexible single bond, allowing for conformational adjustments that can influence crystal packing and solvation.
Dimethyl Sulfoxide (DMSO) as a Solvent System
DMSO ((CH₃)₂S=O) is a unique solvent with several key attributes:
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High Polarity: It is a highly polar molecule, making it an excellent solvent for many polar compounds.[6][7]
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Aprotic Nature: Lacking acidic protons, DMSO cannot act as a hydrogen bond donor. It is, however, a very strong hydrogen bond acceptor at the sulfoxide oxygen.
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High Boiling Point: With a boiling point of 189 °C, DMSO is non-volatile under standard laboratory conditions, which is advantageous for sample stability but can complicate compound recovery.[8]
-
Miscibility: It is miscible with water and a wide range of organic solvents.[8][9][10]
The primary mechanism by which DMSO will solvate 1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide is through strong dipole-dipole interactions and by accepting hydrogen bonds from the carbohydrazide's N-H groups.
Methanol as a Solvent System
Methanol (CH₃OH) presents a different solvent environment:
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Polar Protic Nature: Methanol is a polar solvent that can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the hydroxyl oxygen).[4]
-
Lower Boiling Point: Its boiling point of 64.7 °C allows for easy removal by evaporation.[4]
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Solvation Mechanism: Methanol will solvate the target compound through a network of hydrogen bonds, interacting with the carbohydrazide, piperidine nitrogen, and potentially the fluorine atom, as well as through dipole-dipole interactions. The nature of these interactions can influence crystal habit and, consequently, dissolution properties.[11]
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the solubility of 1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide. The choice between thermodynamic and kinetic solubility assessment depends on the intended application of the data.
Thermodynamic Solubility: The Shake-Flask Method
This method determines the equilibrium solubility of a compound, representing the true saturation point under specific conditions. It is the gold standard for solubility measurement.
Protocol Steps:
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Preparation: Add an excess amount of solid 1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide (e.g., 2-5 mg) to a glass vial containing a precise volume (e.g., 1 mL) of the chosen solvent (DMSO or methanol). The key is to ensure a visible excess of solid remains after equilibration, confirming saturation.
-
Equilibration: Seal the vials securely and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24 to 48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Perform a precise serial dilution of the supernatant with the appropriate mobile phase for the chosen analytical method.
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Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.
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Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the thermodynamic solubility.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is often more representative of the conditions in biological screening assays.
Protocol Steps:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide in 100% DMSO (e.g., 10 or 20 mM).
-
Precipitation: Add a small volume of the DMSO stock solution to a larger volume of the test solvent (in this case, methanol or an aqueous buffer for comparison). For example, add 2 µL of a 10 mM DMSO stock to 98 µL of methanol.
-
Incubation: Incubate the mixture for a defined period, typically 1 to 2 hours, at a controlled temperature to allow for precipitation of the supersaturated solution.
-
Analysis: Analyze the sample to determine the concentration of the compound remaining in solution. This can be done using various methods, such as nephelometry (which measures turbidity from precipitated particles) or by filtering/centrifuging the sample and quantifying the soluble fraction via HPLC-UV or LC-MS.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described protocols.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Assessment.
Data Presentation and Interpretation
Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation.
Data Summary Table
The following template should be used to record experimental findings.
| Solvent | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Analytical Method | Notes |
| DMSO | Thermodynamic | 25 | Experimental Value | Calculated Value | HPLC-UV | e.g., Observations on dissolution |
| Methanol | Thermodynamic | 25 | Experimental Value | Calculated Value | HPLC-UV | e.g., Observations on dissolution |
| Methanol | Kinetic (from DMSO) | 25 | Experimental Value | Calculated Value | Nephelometry | e.g., Time to precipitation |
Interpreting the Results
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DMSO Solubility: A high solubility in DMSO is expected and is a prerequisite for inclusion in most screening libraries. Values below 10 mM may present challenges for certain high-concentration assays.
-
Methanol Solubility: The solubility in methanol provides insight into the compound's behavior in a polar protic environment. Comparing this value to the DMSO result can inform on the relative importance of hydrogen bond donation from the solvent in the solvation process.
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Thermodynamic vs. Kinetic: It is common for the kinetic solubility to be higher than the thermodynamic solubility, as the former represents a supersaturated state. A large difference between the two may indicate a high propensity for the compound to precipitate from solution, which is a critical consideration for assay design and formulation development.
Conclusion
This guide has provided a comprehensive framework for the systematic determination and interpretation of the solubility of 1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide in DMSO and methanol. By employing the detailed protocols herein, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug discovery and development pipeline. The principles and methodologies described are broadly applicable to other novel chemical entities, serving as a foundational component of preclinical characterization.
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